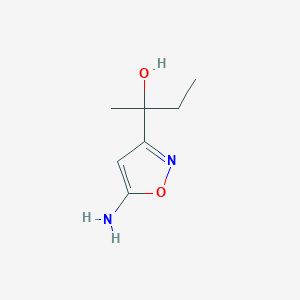
3-Aminophthalimide
概要
説明
3-Aminophthalimide (API) is a stable precursor of luminol . It has a molecular formula of C8H6N2O2 and an average mass of 162.145 Da .
Synthesis Analysis
API can be prepared by the hydrogenation of 3-nitrophthalimide and methanol in the presence of 10% Pd-C . The yield of this reaction is 99% .Molecular Structure Analysis
The molecular structure of 3-aminophthalimide has been determined by the gas electron diffraction (GED) method supported by a mass-spectrometric analysis of the gas phase and results of quantum-chemical computations up to the coupled-cluster level of theory, CCSD (T) .Chemical Reactions Analysis
The seven N-phthalimide derivatives substituted with the amine group at the 3-C position in the phenylene ring were synthesized . The effect of N-substituent chemical structure was investigated .Physical And Chemical Properties Analysis
3-Aminophthalimide has a density of 1.5±0.1 g/cm3. Its index of refraction is 1.683, and it has 4 H bond acceptors and 3 H bond donors .科学的研究の応用
Photophysical Property Analysis
3-Aminophthalimide: derivatives have been studied for their photophysical properties, which are crucial for understanding their behavior as optical materials. The solvent effects on these properties are significant, as they can lead to bathochromic shifts, affecting quantum yield and excited state lifetimes. These interactions are essential for applications in fluorescent probes and optical materials .
Ligand in Coordination Chemistry
Due to its structure, 3-Aminophthalimide serves as a ligand in coordination chemistry. It can form complexes with various metals, which is valuable for creating new materials with specific magnetic, electronic, or catalytic properties .
Substrate for Peptide Synthesis
In peptide synthesis, 3-Aminophthalimide acts as a substrate. Its reactivity allows for the formation of peptide bonds, making it a useful component in the synthesis of proteins and peptides for biochemical applications .
Precursor for Dye Creation
The compound is used as a precursor in dye synthesis. Its ability to undergo chemical transformations makes it suitable for creating a wide range of dyes for textiles, biological staining, and industrial applications .
Catalyst in Organic Synthesis
3-Aminophthalimide: has catalytic properties that are exploited in organic synthesis. It can accelerate reactions, leading to more efficient and selective synthesis of various organic compounds .
Reagent in Heterocycle Synthesis
It serves as a reagent in the synthesis of heterocycles, which are ring structures containing at least two different elements as members of its ring(s). These heterocycles are fundamental structures in many pharmaceuticals and agrochemicals .
Chemiluminescent Cellular Bioassays
3-Aminophthalimide: is used in chemiluminescence-based cellular bioassays. It acts as a pro-chemiluminescent label, enabling the detection of various biological processes through light emission without the need for external light sources .
Environmental Sensing
The unique photophysical properties of 3-Aminophthalimide make it suitable for environmental sensing. It can be used to detect changes in solvent polarity, which is valuable in monitoring environmental conditions and pollutants .
Safety and Hazards
作用機序
Target of Action
It is known that api is a stable precursor of luminol , a compound widely used in chemiluminescence-based assays. This suggests that API may interact with similar targets as luminol, such as reactive oxygen species or enzymes that produce them.
Mode of Action
API is used in direct chemiluminescence-based cellular bioassays . In these assays, API-coupled reporter molecules are detected chemiluminometrically after treatment with hydrazine, which converts the API label to luminol . The luminol then reacts with a peroxide in the presence of a catalyst to produce light, a process that can be measured and quantified.
Result of Action
The molecular and cellular effects of API’s action are primarily related to its role as a precursor to luminol in chemiluminescence-based assays . When API is converted to luminol and reacts with a peroxide, it produces light. This light can be measured and used to quantify the presence of the peroxide, providing a useful tool for studying various biological processes.
Action Environment
The action, efficacy, and stability of API can be influenced by various environmental factors. For example, the conversion of API to luminol requires the presence of hydrazine . Additionally, the chemiluminescent reaction of luminol is dependent on the presence of a peroxide and a catalyst. Therefore, the environment in which API is used can significantly impact its effectiveness.
特性
IUPAC Name |
4-aminoisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBONCZDJQXPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062486 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2518-24-3 | |
| Record name | 3-Aminophthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2518-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002518243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














